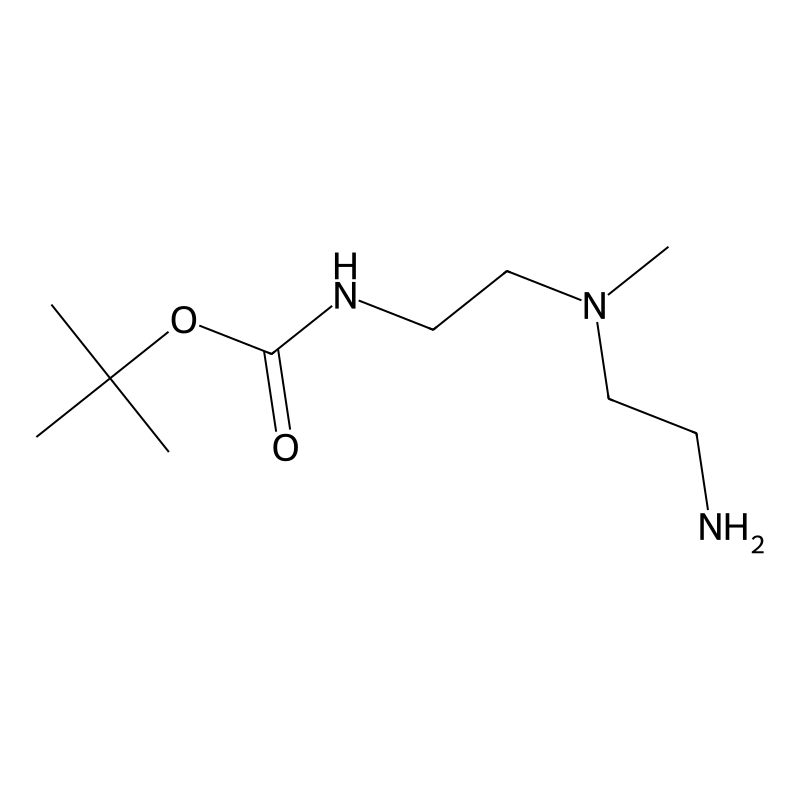

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, also known by its chemical formula , is a carbamate derivative characterized by the presence of a tert-butyl group and a 2-aminoethyl moiety. This compound features a tertiary amine, which contributes to its unique chemical properties. It is identified by the CAS number 45092277 and is structurally significant in various chemical and biological contexts due to its functional groups that allow for interactions with biological systems.

Synthesis of tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminoethyl methylamine under controlled conditions. Common methods include:

- Direct Amination: Reacting tert-butyl carbamate with 2-aminoethyl methylamine using solvents like dichloroethane at elevated temperatures.

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the carbamate bond between the tert-butyl group and the amino moiety.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The primary applications of tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate lie in medicinal chemistry and organic synthesis. It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier. Furthermore, it is used in the preparation of various biologically active compounds.

Several compounds share structural similarities with tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl (2-aminoethyl)carbamate | 57260-73-8 | 0.97 |

| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | 0.97 |

| N-Boc-N-methylethylenediamine | 121492-06-6 | 0.95 |

Uniqueness

What sets tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate apart from these similar compounds is its specific combination of functional groups that enhance its solubility and bioavailability. The presence of both methyl and amino groups allows for more versatile interactions within biological systems compared to its analogs.

The molecular structure of tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate exhibits a complex arrangement of functional groups centered around a carbamate core [1]. The compound possesses the molecular formula C₁₀H₂₃N₃O₂ with a molecular weight of 217.31 grams per mole, representing a tertiary amine-substituted carbamate derivative [1] [2]. The structural backbone consists of a tert-butyl carbamate group linked through an ethylene bridge to a methylated diamine chain [1].

The carbamate functional group forms the central structural motif, characterized by the general formula structure >N−C(=O)−O−, which is formally derived from carbamic acid [3]. This carbamate moiety contains a carbonyl group (C=O) to which an alkoxyl group and an amino group are attached [4]. The tert-butyl ester component provides steric bulk and enhances the stability of the carbamate under physiological conditions [4] [5].

The diamine chain portion features a unique N-methylethylenediamine structure, where one nitrogen atom carries a methyl substituent while maintaining a free amino group [1] [6]. This arrangement creates three distinct nitrogen environments within the molecule: the carbamate nitrogen, the tertiary methylated nitrogen, and the primary amino nitrogen [1].

| Property | Value |

|---|---|

| CAS Number | 263162-13-6 |

| Molecular Formula | C₁₀H₂₃N₃O₂ |

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate |

| PubChem CID | 45092277 |

The atomic connectivity follows a linear arrangement from the tert-butyl group through the carbamate carbonyl to the ethylene linker and finally to the methylated diamine terminus [1] [6]. This connectivity pattern enables the molecule to adopt multiple conformational states due to the rotational freedom around several single bonds [4] [5].

Conformational Dynamics in Solution Phase

The conformational behavior of tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate in solution exhibits significant complexity due to the presence of multiple rotatable bonds and the carbamate functional group's inherent conformational preferences [4] [5]. Carbamate compounds demonstrate characteristic cis and trans isomerism arising from the pseudo double bond character in their structure [4] [5].

The carbamate group exists as a dynamic equilibrium between syn and anti conformations, with the anti rotamer typically favored by 1.0-1.5 kilocalories per mole for steric and electrostatic reasons [5]. However, the energy difference may approach zero in many cases, resulting in approximately equal populations of both conformers in solution [5]. This balanced rotamer equilibrium renders carbamates as optimal conformational switches in molecular systems [5].

Solution-phase nuclear magnetic resonance studies reveal that carbamate units maintain planarity due to extended delocalization of π-electrons across the backbone [7] [8]. Computational analysis demonstrates that cis configurations can be energetically stable for carbamates, unlike peptides which predominantly adopt trans configurations at low energy [7] [8]. The unexpected stabilization of cis configurations results from π-electron delocalization on the backbone, with the oxygen adjacent to the carbamate bond functioning as a hydrogen bonding acceptor [8].

Temperature-dependent nuclear magnetic resonance experiments show that the amide proton signals exhibit high sensitivity to conformational differences [8]. The intense doublet patterns observed in experimental spectra can be assigned to specific conformers based on their chemical shift values [8]. The hydroxyl proton demonstrates the highest downfield shift with decreasing temperature, indicating its participation in hydrogen bonding interactions [8].

Solvent effects significantly influence the conformational equilibrium of carbamate compounds [4] [5]. The type and composition of solvents, concentration of salts, and solution pH all affect the free energy difference between conformational isomers [4] [5]. Intramolecular and intermolecular hydrogen bonding interactions can perturb the syn-anti isomer equilibrium [5].

X-ray Crystallographic Characterization

X-ray crystallographic studies of carbamate compounds reveal fundamental structural characteristics that illuminate the solid-state behavior of tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate and related derivatives [9] [10] [11]. Crystallographic analysis of carbamate structures demonstrates that the carbamate functional moiety adopts an essentially planar geometry with maximum deviations typically less than 0.01 Angstroms [11].

The carbamate group exhibits characteristic bond lengths with the carbon-nitrogen bond measuring approximately 1.348 Angstroms and the carbon-oxygen bond approximately 1.368 Angstroms, both shorter than typical single bonds due to partial double-bond character [11]. These bond lengths reflect the resonance stabilization within the carbamate system [11].

Crystallographic studies of related carbamate compounds show that aromatic substituents often adopt perpendicular orientations relative to the carbamate plane [11]. For instance, in phenacyl carbamate derivatives, dihedral angles of approximately 89 degrees are observed between the carbamate moiety and aromatic systems [11]. This perpendicular arrangement minimizes steric interactions while maintaining optimal electronic conjugation [11].

The crystal packing of carbamate compounds frequently involves hydrogen bonding networks [10] [11]. Carbamate monohydrates form isostructural crystal systems where primary hydrogen bonding involves cyclic amide-water-pyridine moieties arranged as dimers about inversion centers [10]. These hydrogen bonding patterns create characteristic ring motifs that extend into two-dimensional planar sheets [10].

| Physical Property | Value |

|---|---|

| Storage Condition | 2-8°C, protected from light, inert gas |

| Appearance | Not specified |

| Solubility | Methanol (related compounds) |

| Stability | Stable under controlled conditions |

Powder diffraction studies of diamine carbamate compounds obtained through carbon dioxide capture reveal monoclinic and trigonal crystal systems [12]. These structures exhibit unit cell parameters ranging from approximately 4.9 to 28.4 Angstroms, with space groups including P21 and R̄3 [12]. The crystallographic data confirm the formation of stable carbamate structures under ambient conditions [12].

Comparative Analysis with Related Diamine Carbamates

The structural characteristics of tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate can be understood through comparison with related diamine carbamate compounds [13] [14] [15] [16]. This comparative analysis reveals systematic structure-property relationships within this chemical family.

Ethylenediamine carbamate represents the simplest member of this compound class, with the molecular formula C₃H₈N₂O₂ and molecular weight of 104.109 grams per mole [16]. The basic ethylenediamine carbamate structure provides the foundational framework upon which more complex derivatives are built [16]. The compound exhibits characteristic carbamate functionality without additional alkyl substitution [16].

The closely related compound tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate demonstrates structural simplification compared to the target molecule [13]. With molecular formula C₈H₁₉N₃O₂ and molecular weight 189.26 grams per mole, this compound lacks the extended ethylene chain present in the target structure [13]. This structural difference affects the conformational flexibility and potential binding interactions [13].

Hexamethylenediamine carbamate exemplifies chain extension effects in diamine carbamate structures [15]. The molecular formula C₇H₁₆N₂O₂ and extended alkyl chain demonstrate how increasing chain length influences molecular properties [15]. The hexamethylene spacer provides greater conformational freedom compared to shorter ethylene-based systems [15].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C₁₀H₂₃N₃O₂ | 217.31 | Diamine with methyl substitution |

| tert-Butyl N-[2-[amino(methyl)amino]ethyl]carbamate | C₈H₁₉N₃O₂ | 189.26 | Simpler diamine structure |

| Ethylenediamine carbamate | C₃H₈N₂O₂ | 104.109 | Basic ethylenediamine carbamate |

| Hexamethylenediamine carbamate | C₇H₁₆N₂O₂ | 160.21 | Extended alkyl chain diamine |

Allyl N-(2-aminoethyl)carbamate provides insight into the effects of different protecting groups on diamine carbamate structures [17] [18]. The allyl protecting group offers orthogonal deprotection strategies compared to tert-butyl systems, demonstrating the versatility of carbamate chemistry [17] [18]. The molecular weight of 144.17 grams per mole reflects the smaller protecting group size [17].

Mono-Boc protected diamine compounds exhibit selective protection patterns that influence reactivity and synthetic utility [19] . The monoprotection typically occurs at the less sterically hindered amine, leaving one amino group available for further functionalization [19]. This selectivity pattern is crucial for multi-step synthetic sequences [19] .

Stepwise Protection of Polyamine Scaffolds

The synthesis of tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate represents a fundamental challenge in polyamine chemistry, requiring selective protection of primary amino groups while maintaining the integrity of secondary amine functionalities [1]. The tert-butoxycarbonyl protecting group has emerged as the most prevalent choice for amine protection in non-peptide chemistry due to its stability under basic conditions and facile removal under acidic conditions [1] [2].

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine on the carbonyl center of di-tert-butyl dicarbonate, resulting in formation of a tert-butyl carbonate leaving group that spontaneously decomposes to carbon dioxide and tert-butoxide [2] [3]. This reaction proceeds through an initial protonation of one amino group by the carbamic acid intermediate, creating an equilibrium mixture of mono- and bis-ammonium species that influences the selectivity profile [4] [5].

Sequential hydrochlorination methodologies have demonstrated significant improvement in selectivity for mono-protection of symmetrical diamines [6] [4]. The procedure developed by Ha and co-workers involves monoprotonation of the diamine using one equivalent of hydrochloric acid, followed by treatment with di-tert-butyl dicarbonate, achieving mono-tert-butoxycarbonyl protection yields of 65-87% [4] [5]. This approach leverages the differential basicity of the amino groups in the protonated species, where the free amine preferentially reacts with the electrophilic carbonyl center.

Alternative protecting group strategies utilizing trifluoroacetyl groups have shown exceptional selectivity for large-scale polyamine protection [7] [8]. The trifluoroacetyl group serves as a temporary protecting group that can be selectively introduced at low temperatures (-78°C) and subsequently removed under basic conditions, enabling access to mono-protected intermediates with selectivities exceeding 90% [7]. This methodology has proven particularly valuable for gram-scale synthesis where chromatographic purification becomes economically prohibitive.

Boc-Anhydride Mediated Carbamate Formation

The reaction between di-tert-butyl dicarbonate and primary amines proceeds through a well-established nucleophilic acyl substitution mechanism [2] [9] [10]. The initial step involves nucleophilic attack by the amine nitrogen on one of the carbonyl carbon atoms of the dicarbonate, forming a tetrahedral intermediate that subsequently collapses to eliminate tert-butyl carbonate [10]. The tert-butyl carbonate immediately decomposes to carbon dioxide and tert-butoxide, driving the reaction to completion through irreversible gas evolution.

Catalytic enhancement of carbamate formation has been achieved through the use of 4-dimethylaminopyridine, which activates di-tert-butyl dicarbonate through formation of a highly electrophilic acylpyridinium intermediate [10] [11]. This catalytic pathway significantly reduces reaction times and enables the transformation to proceed under milder conditions, though care must be taken to control the rate of catalyst addition to prevent rapid gas evolution [10].

The standard approach utilizing di-tert-butyl dicarbonate with ethylenediamine in dichloromethane at temperatures ranging from 0 to 20 degrees Celsius typically yields 30-40% of the desired mono-protected product [12]. This low selectivity stems from the competitive reaction of the second amino group, leading to substantial formation of bis-protected ethylenediamine byproducts [12]. The reaction mechanism proceeds through initial protonation of one amino group by the carbamic acid intermediate, creating an equilibrium mixture of mono- and bis-ammonium species that influences the selectivity profile.

Optimization of Reaction Conditions: Solvent Systems and Catalysts

Solvent selection plays a critical role in determining both the reaction rate and selectivity of carbamate formation reactions [13] [14]. Dichloromethane has emerged as the preferred solvent for most tert-butoxycarbonyl protection reactions due to its ability to dissolve both organic substrates and di-tert-butyl dicarbonate while remaining inert under the reaction conditions [9]. Alternative solvent systems including tetrahydrofuran, acetonitrile, and aqueous-organic biphasic mixtures have shown utility for specific substrate classes.

Temperature optimization represents a delicate balance between reaction rate and selectivity [15] [16]. Lower temperatures (0-25°C) generally favor mono-protection selectivity by reducing the kinetic accessibility of the bis-protection pathway, while higher temperatures increase overall reaction rates but may compromise selectivity [9] [14]. The thermal stability of tert-butoxycarbonyl groups enables selective deprotection strategies where temperature control allows discrimination between more labile aromatic carbamates and more stable aliphatic derivatives [16].

Phase-transfer catalysis has demonstrated significant potential for enhancing the selectivity of mono-tert-butoxycarbonyl protection in ethylenediamine systems . The fundamental principle relies on the differential solubility and reactivity of amine species across aqueous and organic phase boundaries, where quaternary ammonium catalysts facilitate selective transport of specific ionic forms. Heterogeneous phase-transfer catalysts based on magnetic nanoparticles functionalized with ethylenediamine and polyethylene glycol have shown remarkable efficiency in promoting selective organic transformations under mild conditions.

Base selection significantly influences both the reaction kinetics and product distribution in carbamate formation reactions [9] [14]. Triethylamine serves as the most commonly employed base due to its appropriate basicity and non-nucleophilic character, while stronger bases such as sodium hydroxide can be employed in aqueous-organic biphasic systems [9]. The stoichiometry of base relative to substrate requires careful optimization to ensure complete neutralization of the carbamic acid byproduct while avoiding excessive basicity that might promote side reactions.

Purification Strategies for Hygroscopic Amine Derivatives

The hygroscopic nature of amine derivatives presents significant challenges for isolation and purification, requiring specialized techniques to maintain product integrity and prevent decomposition [18] [19]. Static drying agents including potassium hydroxide, calcium hydride, and molecular sieves represent the most commonly employed methods for removing trace moisture from amine-containing products [18] [19].

Molecular sieves with 3 Angstrom pore diameter have proven particularly effective for drying hygroscopic amine derivatives due to their high selectivity for water molecules and chemical inertness toward basic compounds [18]. The regenerable nature of molecular sieves makes them economically attractive for large-scale applications, though initial capital costs may be higher than alternative drying agents. Proper activation of molecular sieves through thermal treatment under vacuum is essential to achieve maximum drying efficiency.

Hydrochloride precipitation represents a powerful purification strategy that exploits the differential solubility of amine hydrochloride salts relative to neutral impurities [18] [20]. This approach involves treatment of the crude amine product with hydrochloric acid in an appropriate solvent system, precipitation and washing of the resulting hydrochloride salt, followed by liberation of the free amine through treatment with aqueous base [18]. The method typically achieves yield recoveries of 80-90% while providing significant purification from both polar and nonpolar impurities.

Buffer-assisted separation techniques have emerged as sophisticated methods for achieving selective separation of primary, secondary, and tertiary amine derivatives from complex mixtures [20]. These approaches exploit the differential basicity of the amine types through controlled pH manipulation, enabling selective protonation and extraction of specific amine classes. The methodology has proven particularly valuable for industrial-scale applications where chromatographic purification becomes economically prohibitive [20].

Continuous flow processing has opened new opportunities for the purification of hygroscopic amine derivatives through in-line processing that minimizes exposure to atmospheric moisture [21] [22]. Flow chemistry approaches enable precise control of reaction conditions including temperature, residence time, and reagent stoichiometry, while facilitating immediate downstream processing that prevents accumulation of hygroscopic intermediates. Solid-supported catalysts and scavengers can be readily incorporated into flow systems to achieve both reaction and purification in a single integrated process.